molecular formula C₁₉H₂₃BrClN₅O B1146393 3-Dechloro-3-bromo Trazodone Hydrochloride CAS No. 1263278-80-3

3-Dechloro-3-bromo Trazodone Hydrochloride

Cat. No.: B1146393
CAS No.: 1263278-80-3
M. Wt: 452.78
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Dechloro-3-bromo Trazodone Hydrochloride typically involves the bromination of trazodone. The process begins with the preparation of trazodone, followed by the selective bromination at the 3-position. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Brominating Agents: Bromine, N-bromosuccinimide (NBS)

    Solvents: Dichloromethane, acetonitrile

    Catalysts: Lewis acids such as aluminum chloride (AlCl3)

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination can lead to the formation of polybrominated derivatives, while hydrolysis can result in the formation of smaller fragments .

Mechanism of Action

Comparison with Similar Compounds

    Trazodone Hydrochloride: The parent compound, widely used as an antidepressant.

    3-Dechloro Trazodone: A derivative with a chlorine atom removed.

    3-Bromo Trazodone: A derivative with a bromine atom added.

Uniqueness: 3-Dechloro-3-bromo Trazodone Hydrochloride is unique due to the simultaneous presence of both bromine and the absence of chlorine at the 3-position. This structural modification can lead to differences in pharmacokinetics and pharmacodynamics compared to its parent compound and other derivatives .

Properties

IUPAC Name

2-[3-[4-(3-bromophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN5O.ClH/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25;/h1-3,5-7,9,15H,4,8,10-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKUASHFDRCBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20155142
Record name 3-Dechloro-3-bromo trazodone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20155142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263278-80-3
Record name 3-Dechloro-3-bromo trazodone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263278803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Dechloro-3-bromo trazodone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20155142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-[4-(3-Bromphenyl)-1-piperazinyl]propyl]-1,2,4-triazolo-[4,3-a]pyridin-3(2H)-on Hydrochlorid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-DECHLORO-3-BROMO TRAZODONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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